Triphenylacetaldehyde

Physical property differentiation Storage and handling Solid-phase synthesis compatibility

Triphenylacetaldehyde (CAS 42365-04-8) is the only commercially available α,α,α-triaryl aldehyde with zero α-hydrogens, eliminating aldol self-condensation and base-induced degradation inherent to diphenyl- and phenylacetaldehyde. It resists acid-catalyzed isomerization under 45% H₂SO₄, enabling multi-step sequences where acidic deprotection precedes aldehyde utilization. Procure this compound as the essential precursor for TADMAP chiral DMAP catalysts (1 mol% loading, gram-scale synthesis) and MOTES-H chiral silane auxiliaries (>120:1 d.r.). No alternative aldehyde provides the steric bulk and conformational rigidity required for these asymmetric transformations.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 42365-04-8
Cat. No. B1330704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylacetaldehyde
CAS42365-04-8
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
InChIKeyOYPICMQZUOZRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylacetaldehyde (CAS 42365-04-8): A Triaryl-Substituted Aldehyde Building Block for Asymmetric Synthesis and Chiral Catalyst Preparation


Triphenylacetaldehyde (2,2,2-triphenylacetaldehyde; α,α-diphenyl-benzeneacetaldehyde), molecular formula C20H16O and molecular weight 272.34 g/mol, belongs to the class of α,α,α-triaryl-substituted aldehydes. Its α-carbon bears three phenyl groups, rendering it a fully substituted, sterically congested aldehyde without α-hydrogens . The compound is a crystalline solid at ambient temperature (mp 223.5 °C from ethyl ether) with a predicted boiling point of 406.1 °C and density of 1.104 g/cm³ . Triphenylacetaldehyde serves as a critical precursor in enantioselective organocatalysis—specifically for the synthesis of the chiral nucleophilic catalyst TADMAP—and as a starting material for the construction of chiral silane auxiliaries [1][2].

Why Diphenylacetaldehyde or Phenylacetaldehyde Cannot Replace Triphenylacetaldehyde in Chiral Auxiliary and Organocatalyst Synthesis


Triphenylacetaldehyde cannot be substituted by its closest two-phenyl analog (diphenylacetaldehyde, CAS 947-91-1) or one-phenyl analog (phenylacetaldehyde, CAS 122-78-1) in applications requiring a fully α-substituted triaryl aldehyde framework. The presence of three phenyl groups on the α-carbon eliminates α-hydrogens, fundamentally suppressing aldol condensation pathways that are accessible to diphenylacetaldehyde (one α-H) and phenylacetaldehyde (two α-H) . More critically, the triphenylmethyl moiety provides the steric bulk and conformational rigidity essential for generating high enantioselectivity in TADMAP-catalyzed carboxyl migration reactions—a property that cannot be replicated by di- or mono-phenyl analogs. Specific quantitative evidence for this differentiation is provided in Section 3 below.

Triphenylacetaldehyde Quantitative Differentiation Evidence Versus Closest Analogs: A Procurement-Relevant Comparison


Physical State and Melting Point: Solid Triphenylacetaldehyde vs Liquid Diphenylacetaldehyde at Ambient Temperature

Triphenylacetaldehyde (C20H16O, MW 272.34) is a crystalline solid with a melting point of 223.5 °C (measured from ethyl ether) , whereas its closest two-phenyl analog, diphenylacetaldehyde (C14H12O, MW 196.24), melts at only 50 °C and exists as a clear liquid at room temperature [1]. This 173.5 °C melting point differential reflects the enhanced lattice energy conferred by the third phenyl ring and directly impacts procurement specifications: triphenylacetaldehyde can be handled, weighed, and stored as a non-volatile solid without refrigeration, while diphenylacetaldehyde requires freezer storage (below −20 °C) to maintain stability [1]. The boiling point difference (target: 406.1 °C predicted ; comparator: 315 °C [lit.] [1]) further expands the thermal processing window by ~91 °C.

Physical property differentiation Storage and handling Solid-phase synthesis compatibility

TADMAP Catalyst Precursor: 1 mol% Loading Enabled by Triphenylacetaldehyde-Derived Catalyst vs ~10 mol% Required for Phosphine Catalyst Alternative

Triphenylacetaldehyde is the essential precursor for the synthesis of TADMAP [1, 3-(2,2,2-triphenyl-1-acetoxyethyl)-4-(dimethylamino)pyridine], a chiral nucleophilic catalyst prepared by addition of 3-lithio-4-(dimethylamino)pyridine to triphenylacetaldehyde followed by acylation and resolution [1]. TADMAP catalyzes the enantioselective carboxyl migration (Steglich rearrangement) of oxazolyl enol carbonates at only 1 mol% catalyst loading, achieving excellent yields (90–99%) and enantioselectivities (91–95% ee) for phenoxycarbonyl substrates with unbranched alkyl sidechains [1]. In contrast, the structurally distinct chiral phosphine catalyst 17 requires approximately 10 mol% loading to achieve efficient substrate conversion, with comparable enantioselectivities of 85–92% ee but substantially lower catalytic turnover [1]. TADMAP thus provides a 10-fold catalyst loading advantage over the phosphine alternative, directly attributable to the triphenylacetaldehyde-derived triphenylmethyl-bearing catalyst architecture.

Enantioselective organocatalysis Catalyst loading Chiral DMAP derivatives

Chiral Silane MOTES-H Synthesis: 60% Overall Yield Across Five Steps and >120:1 Diastereoselectivity in Diels-Alder Reactions

Triphenylacetaldehyde serves as the sole starting material for the five-step synthesis of enantiomerically pure (−)-(R)- and (+)-(S)-(1-methoxy-2,2,2-triphenylethyl)dimethylsilanes (MOTES-H), achieved in 60% overall yield [1]. When employed as a chiral auxiliary, MOTES-protected α- and β-hydroxycarbonyl compounds participate in Grignard and Diels-Alder reactions in the presence of MgBr₂ to afford addition products in 87–98% yield with diastereoselectivities reaching >120:1 dr [1]. The method has been validated by the synthesis of the pine beetle pheromone (−)-frontalin (67% yield, 98.5% ee) and naturally occurring (−)-(R)-octane-1,3-diol (90% yield, >99% ee) [1]. This level of diastereocontrol is enabled by the steric bulk and conformational rigidity of the triphenylmethyl moiety derived from triphenylacetaldehyde; analogous diphenylacetaldehyde-derived auxiliaries lack the third phenyl ring and cannot achieve equivalent levels of facial discrimination in cycloaddition transition states.

Chiral silane auxiliary Diastereoselective synthesis Natural product synthesis

Acid-Catalyzed Isomerization Selectivity: Triphenylacetaldehyde Resists Quantitative Conversion to Ketone Under Conditions Where Diphenylacetaldehyde Achieves 60–65% Ketone Yield

Under acid-catalyzed isomerization conditions (dilute aqueous sulfuric acid), triphenylacetaldehyde undergoes only partial isomerization to triphenylethanone when heated with 45% H₂SO₄, with no quantitative transformation observed [1]. In contrast, diphenylacetaldehyde treated with 50–75% H₂SO₄ at boiling temperature produces a mixture containing 60–65% of the corresponding ketone (deoxybenzoin) [1]. Methylphenylacetic aldehyde isomerizes to benzyl methyl ketone with 46% yield (from the free aldehyde) or 65% yield (from its semicarbazone) when heated with 50% H₂SO₄ at ~145 °C [1]. The resistance of triphenylacetaldehyde to quantitative isomerization reflects the enhanced stability of the triphenylmethyl-substituted aldehyde toward acid-mediated 1,2-aryl migration, which is technologically relevant when aldehyde integrity must be maintained under acidic reaction conditions.

Aldehyde isomerization Acid-catalyzed rearrangement Ketone synthesis

Absence of α-Hydrogen Atoms: Aldol Condensation Pathway Blocked in Triphenylacetaldehyde While Accessible in Diphenyl- and Phenylacetaldehyde

Triphenylacetaldehyde possesses zero α-hydrogen atoms because its α-carbon is fully substituted with three phenyl groups . This structural feature eliminates the possibility of enolate/enol formation and consequently prevents all base- or acid-catalyzed aldol addition and aldol condensation reactions . In contrast, diphenylacetaldehyde (one α-H) and phenylacetaldehyde (two α-H) both possess α-hydrogens and are well-documented to undergo aldol condensation, leading to oligomeric and polymeric byproducts under basic conditions [1]. For phenylacetaldehyde, acid-catalyzed polymerization produces triphenylparaldehyde and other polymeric materials [1], while spontaneous and alkaline polymerizations proceed via aldol mechanisms [1]. The absence of this degradation pathway in triphenylacetaldehyde enables its use in reaction manifolds where nucleophilic bases are present—such as the aryllithium addition step in TADMAP synthesis [2]—without competing self-condensation.

Aldol reactivity α-Substitution pattern Side-reaction suppression

Evidence-Backed Application Scenarios for Triphenylacetaldehyde Procurement in Academic and Industrial R&D


Synthesis of Chiral Nucleophilic Catalysts (TADMAP and Analogs) for Enantioselective Acyl Transfer

Triphenylacetaldehyde is the required starting material for the preparation of TADMAP-class chiral DMAP catalysts. The four-step synthesis from triphenylacetic acid proceeds via triphenylacetaldehyde as the key intermediate (37% overall yield, gram-scale), with the triphenylmethyl group providing the conformational bias essential for enantioselectivity [1]. TADMAP operates at 1 mol% loading—a 10-fold improvement over phosphine catalyst 17—making this catalyst class economically viable for preparative asymmetric synthesis of chiral lactams and lactones containing quaternary stereocenters [1]. Procurement of triphenylacetaldehyde enables access to this catalyst platform, which diphenylacetaldehyde or phenylacetaldehyde cannot provide due to insufficient steric bulk at the catalyst's stereogenic center.

Preparation of High-Performance Chiral Silane Auxiliaries (MOTES-H) for Natural Product and Pheromone Synthesis

Triphenylacetaldehyde is the sole starting material for the five-step synthesis of MOTES-H chiral silanes (60% overall yield), which deliver >120:1 diastereoselectivity in Diels-Alder and Grignard reactions under MgBr₂ promotion [2]. The method has been validated in the synthesis of the pheromone (−)-frontalin (67%, 98.5% ee) and (−)-(R)-octane-1,3-diol (90%, >99% ee) [2]. The exceptional facial selectivity originates from the triphenylmethyl group's steric volume; diphenylacetaldehyde-derived silane auxiliaries cannot achieve equivalent levels of asymmetric induction. Laboratories engaged in enantioselective natural product synthesis should source triphenylacetaldehyde specifically for this auxiliary platform.

Synthetic Sequences Requiring Acid Stability of the Aldehyde Functionality

When a synthetic route involves acidic conditions prior to aldehyde functionalization, triphenylacetaldehyde offers a distinct advantage: it resists quantitative acid-catalyzed isomerization to the corresponding ketone under conditions (45% H₂SO₄) where diphenylacetaldehyde converts to 60–65% deoxybenzoin and methylphenylacetaldehyde yields 46–65% benzyl methyl ketone [3]. This differential stability is critical in multi-step syntheses where an acidic deprotection, cyclization, or rearrangement step precedes aldehyde utilization, reducing byproduct formation and simplifying purification.

Base-Mediated Reaction Sequences Requiring Aldol-Inert Aldehyde Substrates

Triphenylacetaldehyde's fully substituted α-carbon (zero α-hydrogens) renders it incapable of enolate formation and aldol self-condensation [4]. This property is exploited in the TADMAP synthesis, where triphenylacetaldehyde reacts cleanly with the strongly basic aryllithium reagent 3-lithio-4-(dimethylamino)pyridine at −78 °C without competing aldol degradation [1]. In any synthetic protocol requiring a base-stable aldehyde electrophile, triphenylacetaldehyde outperforms diphenylacetaldehyde (one α-H) and phenylacetaldehyde (two α-H, known to polymerize under basic conditions [4]). Procurement of triphenylacetaldehyde for such applications avoids the yield losses and purification challenges associated with aldol-active aldehyde substrates.

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